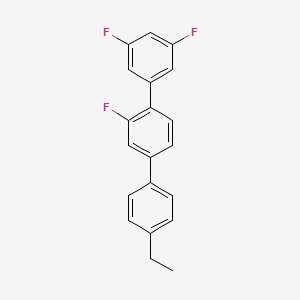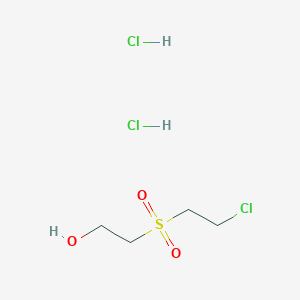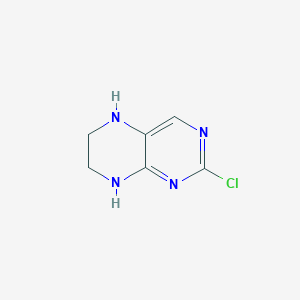
2-Chloro-5,6,7,8-tetrahydropteridine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Properties
2-Chloro-5,6,7,8-tetrahydropteridine and its derivatives have been extensively studied for their synthesis and chemical properties. One study focused on synthesizing 2-amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine, which serves as a model compound for studying chemical and enzymatic reactions related to 5-methyl tetrahydrofolate (Whiteley, Drais, & Huennekens, 1969). Furthermore, the synthesis of tetrahydropteridine enzymatic cofactors and inhibitors, via reduction of aromatic precursors, highlights the compound's importance in biochemical research (Martinelli & Chaykovsky, 1980).
Electrochemical Studies
Electrochemical oxidation studies of tetrahydropteridine derivatives, including those similar to 2-Chloro-5,6,7,8-tetrahydropteridine, have been conducted. These studies are crucial for understanding the electrochemical behavior and potential applications of these compounds in various fields (Pradáč et al., 1976).
Biochemical and Pharmacological Research
2-Chloro-5,6,7,8-tetrahydropteridine and its analogs have been investigated for their biochemical roles and potential pharmacological applications. For example, research on the oxidation of tetrahydropteridines by horseradish peroxidase/H2O2 has provided insights into enzymatic processes and the development of specific substrates for dihydropteridine reductase (Armarego, Ohnishi, & Taguchi, 1986).
Photoreaction Studies
Studies involving light-induced electron-transfer reactions between chlorophyll and hydrogenated pteridine derivatives, including compounds structurally related to 2-Chloro-5,6,7,8-tetrahydropteridine, have provided insights into photosynthetic processes and the potential for novel photoreaction applications (Bobst, 1971).
Crystal Structure Analysis
Crystal structure analysis of tetrahydropteridine derivatives has contributed to a better understanding of their molecular configurations, which is vital for their application in scientific research (Bieri & Viscontini, 1977).
Redox Chemistry
The redox chemistry of reducedpterin species, closely related to 2-Chloro-5,6,7,8-tetrahydropteridine, has been explored to understand their electrochemical properties. This research is significant for potential applications in electrochemical sensors and redox biology (Raghavan & Dryhurst, 1981).
Radical Formation and Characterization
The formation and characterization of cationic tetrahydropterin radicals, which are structurally similar to 2-Chloro-5,6,7,8-tetrahydropteridine, have been investigated. This research aids in understanding radical chemistry and its implications in biological systems (Westerling, Mager, & Berends, 1977).
Synthesis and Characterization of Pyridine Derivatives
Research on the synthesis and characterization of pyridine derivatives, including tetrahydropyridines which are structurally related to 2-Chloro-5,6,7,8-tetrahydropteridine, has potential applications in medicinal chemistry and drug development (Lasne et al., 1985).
Anti-inflammatory and Antimicrobial Activities
The anti-inflammatory and antimicrobial properties of certain tetrahydropteridine derivatives have been explored, indicating potential therapeutic applications in treating infections and inflammation (Yu et al., 2020).
Development of Novel Therapeutics
The exploration of tetrahydropteridines in the development of novel therapeutics, including antimalarial drugs, showcases their potential in addressing global health challenges (Ommeh et al., 2004).
Propriétés
IUPAC Name |
2-chloro-5,6,7,8-tetrahydropteridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN4/c7-6-10-3-4-5(11-6)9-2-1-8-4/h3,8H,1-2H2,(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLUIZIVRIGGSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC(=NC=C2N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5,6,7,8-tetrahydropteridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



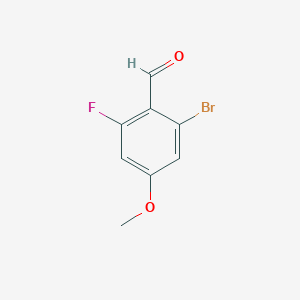

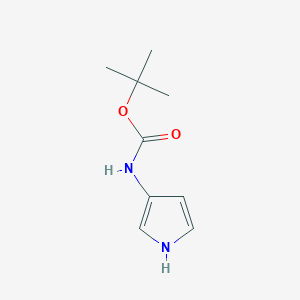
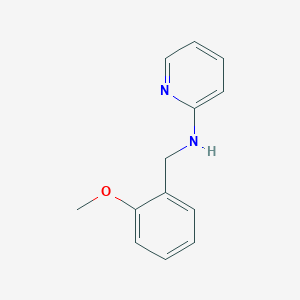
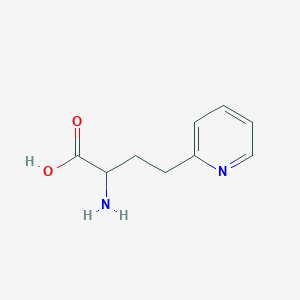



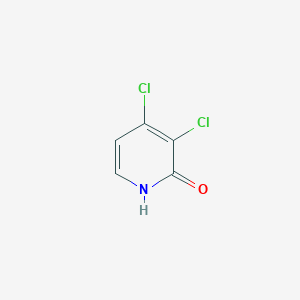
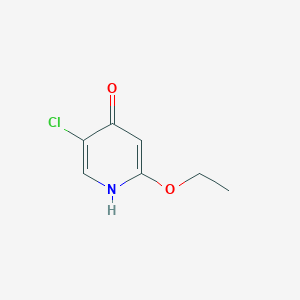
![2-Bromo-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B3289298.png)
